6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-12-18-19-15-6-7-16(20-23(12)15)21-8-10-22(11-9-21)26(24,25)14-4-2-13(17)3-5-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQEXRJYSCHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.
- Molecular Formula : C16H17FN6O2S
- Molecular Weight : 376.41 g/mol
- IUPAC Name : 6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activity. The sulfonamide group enhances its binding affinity to target proteins, which may include kinases and other enzymes involved in disease pathways.
Biological Activities
Research has highlighted several key areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Triazoles are frequently studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:
- In vitro Studies : Compounds within the triazole family demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazoles often inhibit tumor growth through:
- Kinase Inhibition : Similar compounds have been reported to inhibit tyrosine kinases involved in cancer progression .
- Cell Viability Assays : Preliminary studies indicate that the compound may reduce cell viability in cancer cell lines at IC50 values below 10 µM.
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications on the piperazine and phenyl rings can significantly impact biological activity:
- Substituent Variability : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve membrane permeability .
- Sulfonamide Group : This group is crucial for enhancing binding interactions with target proteins.
Case Studies
- Antitubercular Activity : A study evaluated various triazole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds similar to our target exhibited IC90 values ranging from 3.73 to 40.32 µM, indicating moderate effectiveness .
- Cytotoxicity Assessments : In human embryonic kidney (HEK-293) cells, compounds were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its unique structural features, including:
-
Antimicrobial Activity
- Triazoles are known for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.
- In vitro Studies : Compounds within this family have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.
-
Anticancer Activity
- The structural characteristics suggest potential anticancer properties, particularly through kinase inhibition.
- Cell Viability Assays : Preliminary studies indicate that the compound may reduce cell viability in cancer cell lines at IC50 values below 10 µM.
-
Anti-inflammatory Effects
- Certain derivatives of pyridazines have been reported to exhibit anti-inflammatory activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Studies have shown that related compounds can reduce inflammation without causing gastric ulceration.
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications on the piperazine and phenyl rings can significantly impact biological activity:
- Substituent Variability : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve membrane permeability.
- Sulfonamide Group : This group is crucial for enhancing binding interactions with target proteins.
Antitubercular Activity
A study evaluated various triazole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds similar to 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine exhibited IC90 values ranging from 3.73 to 40.32 µM, indicating moderate effectiveness.
Cytotoxicity Assessments
In human embryonic kidney (HEK-293) cells, related compounds were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | MIC 0.5 - 8 µg/mL |
| Anticancer | Potential to inhibit tumor growth through kinase inhibition | IC50 < 10 µM in cancer cell lines |
| Anti-inflammatory | Reduced inflammation with minimal side effects | Comparable efficacy to NSAIDs without ulcerogenic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with structurally related triazolopyridazine derivatives:
Research Findings and Implications
- Structural Optimization : The methyl group at position 3 in the target compound balances metabolic stability and steric bulk, avoiding the cytotoxicity associated with bulkier substituents (e.g., trifluoromethyl in AZD3514) .
Q & A
Basic: What synthetic routes are recommended for synthesizing 6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Core Formation: Reacting 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with hydrazine hydrate under reflux (80°C, ethanol) to introduce hydrazinyl groups .
- Sulfonylation: Coupling the intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., DIPEA) to install the sulfonylpiperazine moiety .
- Piperazine Functionalization: Introducing the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination, depending on halogen reactivity .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Advanced: What strategies enhance potency against targets like BRD4 or MET kinase?
Methodological Answer:
- Bivalent Binding (BRD4): Optimize linker length (e.g., ethylene vs. propylene chains) between triazolopyridazine and sulfonylpiperazine to engage both bromodomains. AZD5153 achieved a 10-fold potency increase via this approach (IC₅₀ = 2.5 nM vs. BRD4) .
- Mutant MET Inhibition: Introduce steric bulk (e.g., cyclopropyl groups) near the triazolopyridazine core to accommodate Y1230H mutations. SAR125844 showed Ki = 1.8 nM for MET Y1230H vs. 3.2 nM for wild-type .
- Cellular Potency Correlation: Validate enzyme inhibition (IC₅₀) with cell-based assays (e.g., c-Myc downregulation in MV4-11 leukemia cells) to ensure target engagement .
Advanced: How can binding modes with biological targets be analyzed experimentally?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., BRD4 BD1/BD2 or MET kinase). For example:
- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) to assess conformational flexibility and residence time .
Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolite Identification: Incubate with liver microsomes (human/mouse) to detect inactive metabolites (e.g., sulfoxide formation) .
- Dose Escalation Studies: Test efficacy at higher doses (e.g., 50 mg/kg vs. 10 mg/kg) to overcome rapid clearance .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Xenograft Models:
- Biomarker Analysis:
Advanced: How can selectivity against off-target kinases be optimized?
Methodological Answer:
- Kinase Profiling: Screen against panels (e.g., Eurofins KinaseProfiler) at 1 μM. For example:
- Structural Modifications:
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg; monitor for CNS depression in animal studies .
Advanced: How is metabolic stability assessed during preclinical development?
Methodological Answer:
- Microsomal Incubations:
- Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect quinone-imine or epoxide intermediates .
Advanced: What computational tools aid in SAR optimization?
Methodological Answer:
- Docking Software: Schrödinger Glide or AutoDock Vina to predict binding poses against BRD4 (PDB 4LYI) or MET (PDB 3LQ8) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes (e.g., methyl → cyclopropyl improves MET binding by -1.2 kcal/mol) .
- QSAR Models: Use CoMFA or Random Forest to correlate logP (<3.5) with cellular permeability (R² = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
